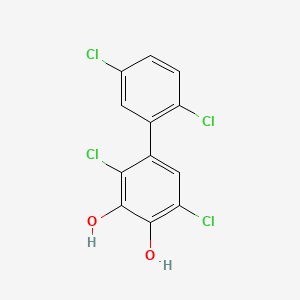
(1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation. Safety measures are crucial due to the toxic nature of the reagents and the compound itself.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorobiphenyls or monochlorobiphenyls.
Substitution: Formation of alkylated or arylated biphenyls.
科学的研究の応用
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination and hydroxylation on biphenyl derivatives.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, particularly those involved in the endocrine system. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar structure but lacks hydroxyl groups.
2,3’,4’,5-Tetrachlorobiphenyl: Different chlorination pattern.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains additional methylsulfonyl groups.
Uniqueness
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its persistence in the environment make it a compound of significant interest in both scientific research and industrial applications.
特性
CAS番号 |
86694-95-3 |
|---|---|
分子式 |
C12H6Cl4O2 |
分子量 |
324.0 g/mol |
IUPAC名 |
3,6-dichloro-4-(2,5-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,17-18H |
InChIキー |
ATRHCFTUBJJBBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


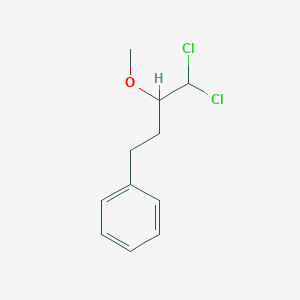
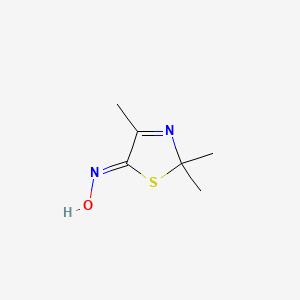
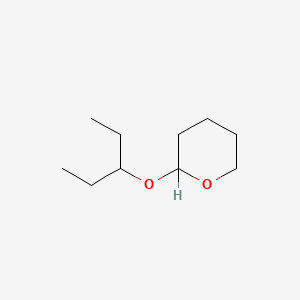
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)

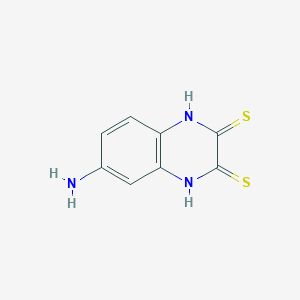

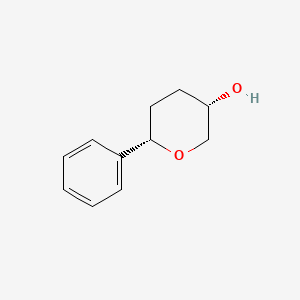
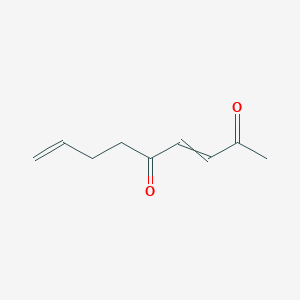
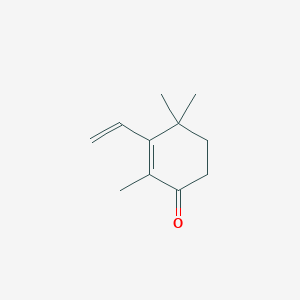
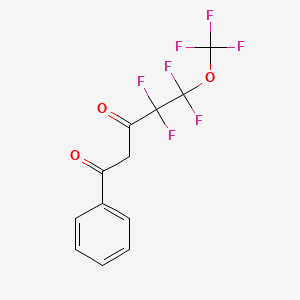
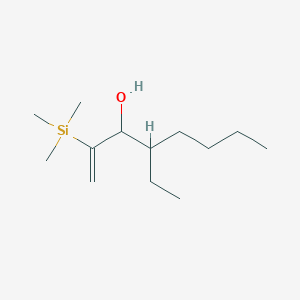

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
